molecular formula C18H21ClF3NOS B2464693 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1798460-67-9

3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2464693
CAS No.: 1798460-67-9
M. Wt: 391.88
InChI Key: UFDYZFKJNUIEAD-UHFFFAOYSA-N
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Description

The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a bicyclic tertiary amine derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a methylthio substituent on the azabicyclo[3.2.1]octane scaffold. Its stereochemistry ((1R,5S)) and substitution pattern are critical for its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF3NOS/c1-25-14-9-12-4-5-13(10-14)23(12)17(24)7-3-11-2-6-16(19)15(8-11)18(20,21)22/h2,6,8,12-14H,3-5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYZFKJNUIEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves multiple steps, starting with the preparation of the bicyclic azabicyclo compound. Common reaction conditions may include the use of bases, solvents like dichloromethane, and specific temperature controls.

Industrial Production Methods: Industrial production may leverage optimized synthesis routes to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions can be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: : May result in the formation of sulfoxides or sulfones.

  • Reduction: : Likely leads to the reduction of ketone to alcohol.

  • Substitution: : Halo and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizing nucleophiles or electrophiles under controlled conditions.

Major Products: Reactions may yield various derivatives, such as sulfoxides, sulfones, or alcohols, depending on the conditions and reagents used.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: : Acts as an intermediate in organic synthesis.

  • Biology: : Potential use in studying biochemical pathways.

  • Medicine: : Investigated for its pharmacological properties.

  • Industry: : Utilized in the development of specialized materials and chemicals.

Mechanism of Action

The mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The pathways engaged may include binding to specific sites, leading to modulation of biological activities.

Comparison with Similar Compounds

Key Observations :

  • The methylthio group in the target compound may enhance metabolic stability compared to amino or hydroxyl substituents in analogs .

Key Observations :

  • Trifluoromethanesulfonate derivatives achieve moderate yields (~57%) via triflation , suggesting similar efficiency for the target compound’s methylthio group introduction.

Key Observations :

  • The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound may favor cannabinoid receptor interactions, akin to RTI-371 .
  • Methylthio substitution could reduce polarity, enhancing blood-brain barrier penetration compared to hydroxypropanoate derivatives like littorine .

Biological Activity

The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a trifluoromethyl group and a chloro substituent on a phenyl ring, combined with a bicyclic azabicyclo structure. This unique arrangement may contribute to its biological properties.

Research indicates that compounds with similar structural features often interact with various biological targets, including receptors involved in pain modulation and neurodegenerative pathways. The following mechanisms have been proposed for the compound's activity:

  • Analgesic Activity : Related compounds have shown potential analgesic effects by interacting with pain receptors or pathways, possibly through opioid-independent systems.
  • Microtubule Stabilization : Some studies suggest that similar compounds stabilize microtubules, which could be relevant in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its analogs:

Activity Description Reference
Analgesic EffectsCompounds exhibit significant analgesic efficacy in various models.
Microtubule StabilizationInduces changes in acetylated α-tubulin levels, indicating microtubule effects.
Anticancer PotentialMay serve as an intermediate for synthesizing anticancer agents like sorafenib.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Analgesic Studies : Research involving related sulfonamide derivatives demonstrated their ability to alleviate pain through central and peripheral mechanisms without relying on traditional opioid pathways.
  • Neurodegenerative Models : In vivo studies using transgenic mouse models highlighted the efficacy of microtubule-stabilizing agents in reducing tau pathology associated with neurodegenerative diseases .
  • Anticancer Applications : The synthesis of sorafenib, an important multi-kinase inhibitor used in cancer therapy, involves intermediates similar to the compound . This highlights its potential role in cancer treatment .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : Related compounds typically exhibit favorable absorption characteristics due to their lipophilicity.
  • Metabolism : The presence of halogenated groups can influence metabolic pathways, potentially leading to unique metabolic profiles.

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

The synthesis involves constructing the 8-azabicyclo[3.2.1]octane scaffold, introducing the methylthio group at position 3, and coupling the 4-chloro-3-(trifluoromethyl)phenyl moiety. Critical steps include:

  • Stereoselective formation of the bicyclic framework via [3+2] cycloaddition or ring-closing metathesis .
  • Functionalization : Introducing methylthio via nucleophilic substitution or oxidation-reduction sequences .
  • Purification : Use HPLC or recrystallization to achieve >95% purity, with monitoring via LC-MS .

Table 1 : Representative Synthetic Steps and Yields

StepReaction TypeKey ReagentsYield (%)Purity (%)
Bicyclic scaffold formationCycloadditionDiels-Alder catalyst65–7090
Methylthio introductionSN2 substitutionNaSMe, THF50–5585
Final couplingAmide formationEDC/HOBt75–8095

Q. How is the stereochemical configuration of the bicyclic core confirmed experimentally?

  • X-ray crystallography : Resolves absolute configuration of the (1R,5S) stereochemistry .
  • NMR spectroscopy : NOESY correlations validate spatial proximity of methylthio and phenyl groups .
  • Circular Dichroism (CD) : Confirms enantiopurity by matching experimental spectra with computational models .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the methylthio functionalization step?

Use Design of Experiments (DoE) to evaluate parameters:

  • Temperature : Higher temperatures (>80°C) improve reaction kinetics but may degrade intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfide ions .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase interfacial reactivity .

Data Contradiction : Some studies report higher yields with NaSMe in DMF (70%), while others prefer LiSMe in THF (55%) . Resolution involves mechanistic studies (e.g., kinetic isotope effects) to identify rate-limiting steps .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Screen against GPCRs (e.g., cannabinoid receptors) using AutoDock Vina, focusing on the trifluoromethylphenyl group’s hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess hydrogen bonding between the azabicyclo nitrogen and conserved residues (e.g., Asp in CB1 receptors) .
  • Free Energy Perturbation (FEP) : Quantify ΔG of binding to optimize substituent effects .

Table 2 : Predicted Binding Affinities for Selected Targets

Target ProteinDocking Score (kcal/mol)Key Interaction Residues
CB1 receptor-9.2Asp236, Trp279, Phe268
5-HT2A receptor-8.7Ser159, Tyr370

Q. How do structural modifications (e.g., replacing methylthio with triazole) impact bioactivity?

Conduct structure-activity relationship (SAR) studies:

  • Synthetic derivatives : Replace methylthio with 1,2,4-triazole via click chemistry .
  • Assays : Measure IC50 in cAMP inhibition (GPCR activity) and cytochrome P450 inhibition (toxicity) .
  • Findings : Triazole analogs show 3-fold higher CB1 affinity but increased metabolic instability .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ = 433.0924) to rule out impurities .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous signals (e.g., methylthio protons at δ 2.1–2.3 ppm) .
  • Dynamic NMR : Detect restricted rotation in the bicyclic core at low temperatures .

Methodological Guidelines

  • Avoid commercial sources : Focus on in-house synthesis protocols from peer-reviewed studies .
  • Prioritize reproducibility : Document reaction conditions (e.g., inert atmosphere for sulfide steps) .
  • Validate computational models : Cross-check docking results with experimental mutagenesis data .

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